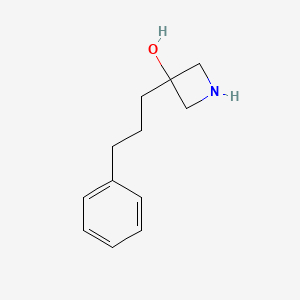

3-(3-Phenylpropyl)azetidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(3-Phenylpropyl)azetidin-3-ol can be achieved through several routes. One common method involves the ring-opening polymerization of azetidine monomers . This process can be carried out using either cationic or anionic polymerization mechanisms . Another approach involves the use of catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . Industrial production methods typically involve bulk manufacturing and custom synthesis .

Analyse Des Réactions Chimiques

3-(3-Phenylpropyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, acids, and bases . For example, hydrogenolysis using 10% palladium on carbon in methanol can yield (2S,3R)-2-(®-1,2-dihydroxyethyl)azetidin-3-ol . Another reaction involves oxidative cleavage with sodium metaperiodate to produce dialdehydes .

Applications De Recherche Scientifique

3-(3-Phenylpropyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and their role in peptidomimetic and nucleic acid chemistry . Additionally, they have applications in catalytic processes and as heterocyclic synthons . The compound’s antibacterial and antimicrobial properties make it useful in developing coatings and materials for CO2 adsorption and non-viral gene transfection .

Mécanisme D'action

The mechanism of action of 3-(3-Phenylpropyl)azetidin-3-ol involves its reactivity under dual palladium and acid catalysis . The compound undergoes a domino process that includes Heck arylation of alkenes, acid-catalyzed transposition of allylic alcohols, and ring opening by an internal hydroxyl group . This process leads to the formation of valuable heterocycles such as dihydrofurans .

Comparaison Avec Des Composés Similaires

3-(3-Phenylpropyl)azetidin-3-ol can be compared with other azetidines and aziridines . Similar compounds include 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the strained four-membered ring structure but differ in their substituents and reactivity . The unique reactivity of this compound under dual catalysis distinguishes it from other azetidines .

Propriétés

IUPAC Name |

3-(3-phenylpropyl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(9-13-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACKFRJIGGDGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)

![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)

![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)

![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)

![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)